molecular formula C26H24N2O4 B7695057 N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

カタログ番号 B7695057
分子量: 428.5 g/mol
InChIキー: GNKNJZXDCQPZRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as EHP-101, is a novel compound that has been recently developed for potential therapeutic applications. This compound has been found to have promising effects in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and neuropathic pain.

作用機序

The exact mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the central nervous system. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to inhibit the activity of the enzyme monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to have several biochemical and physiological effects. In animal models, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to reduce inflammation in the central nervous system and to improve cognitive function. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been found to have analgesic effects in animal models of neuropathic pain. In addition, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to have a good safety profile, with no significant adverse effects reported in animal studies.

実験室実験の利点と制限

One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its potential therapeutic applications in various neurological disorders. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to have neuroprotective effects and to reduce inflammation in the central nervous system. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have analgesic effects in animal models of neuropathic pain.
One of the limitations of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its limited bioavailability. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has poor solubility in water, which limits its absorption and distribution in the body. This may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for the research and development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One direction is to improve the bioavailability of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide by developing new formulations or delivery methods. Another direction is to further investigate the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide and to identify new targets for its therapeutic effects. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in humans. Overall, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide shows promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully explore its potential.

合成法

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of acetic acid and sodium borohydride. The resulting product is then coupled with 2-methoxybenzoyl chloride to obtain N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been reported to be efficient and reproducible.

科学的研究の応用

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been found to have neuroprotective effects and to reduce inflammation in the central nervous system. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have analgesic effects in animal models of neuropathic pain.

特性

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-3-32-21-14-12-20(13-15-21)28(26(30)22-9-5-7-11-24(22)31-2)17-19-16-18-8-4-6-10-23(18)27-25(19)29/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKNJZXDCQPZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。